molecular formula C20H20FN3O4S B2363954 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-98-2

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2363954
CAS No.: 919756-98-2
M. Wt: 417.46
InChI Key: MTKPJRSYJSHPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives

Mechanism of Action

Target of Action

The primary target of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic signaling pathways. The exact nature of these interactions and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests its involvement in the dopaminergic signaling pathways . These pathways are critical for various brain functions, including motor control, reward, and certain forms of memory. Alterations in these pathways can lead to neurological disorders such as Parkinson’s disease and schizophrenia.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the aromatic ring or piperazine moiety.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

The uniqueness of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPJRSYJSHPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.